molecular formula C14H8F2N2O B7480475 3-cyano-N-(2,5-difluorophenyl)benzamide

3-cyano-N-(2,5-difluorophenyl)benzamide

Cat. No. B7480475
M. Wt: 258.22 g/mol
InChI Key: HSECPXRKIXOZLU-UHFFFAOYSA-N
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Description

3-cyano-N-(2,5-difluorophenyl)benzamide, also known as DFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery. DFB is a small molecule inhibitor that targets the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response.

Mechanism of Action

3-cyano-N-(2,5-difluorophenyl)benzamide binds to the catalytic domain of cGAS and inhibits its enzymatic activity. cGAS is responsible for the production of cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING) pathway, leading to the production of interferons and other pro-inflammatory cytokines. By inhibiting cGAS, 3-cyano-N-(2,5-difluorophenyl)benzamide prevents the activation of the STING pathway and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-cyano-N-(2,5-difluorophenyl)benzamide has been shown to have potent inhibitory effects on cGAS activity, with an IC50 value of approximately 1 μM. Inhibition of cGAS by 3-cyano-N-(2,5-difluorophenyl)benzamide leads to the suppression of the innate immune response, which can be beneficial in the treatment of autoimmune disorders and inflammatory diseases. Additionally, 3-cyano-N-(2,5-difluorophenyl)benzamide has been shown to have antiviral properties, as it can inhibit the replication of certain viruses, including HSV-1 and HCMV.

Advantages and Limitations for Lab Experiments

3-cyano-N-(2,5-difluorophenyl)benzamide is a potent and selective inhibitor of cGAS, making it an ideal tool for studying the role of cGAS in various biological processes. However, 3-cyano-N-(2,5-difluorophenyl)benzamide has a relatively short half-life, which can make it challenging to use in in vivo experiments. Additionally, the synthesis of 3-cyano-N-(2,5-difluorophenyl)benzamide can be challenging, and the yield may not be sufficient for large-scale experiments.

Future Directions

3-cyano-N-(2,5-difluorophenyl)benzamide has shown promising results in preclinical studies, and there is potential for its use in the treatment of various diseases. Future research should focus on optimizing the synthesis of 3-cyano-N-(2,5-difluorophenyl)benzamide and improving its pharmacokinetic properties to enhance its efficacy in vivo. Additionally, further studies are needed to investigate the potential side effects of 3-cyano-N-(2,5-difluorophenyl)benzamide and its long-term safety profile. Finally, the development of more potent and selective cGAS inhibitors could lead to the discovery of novel therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-cyano-N-(2,5-difluorophenyl)benzamide involves the reaction of 2,5-difluoroaniline with 3-cyanobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of 3-cyano-N-(2,5-difluorophenyl)benzamide is approximately 50%, and the purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-cyano-N-(2,5-difluorophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. The inhibition of cGAS by 3-cyano-N-(2,5-difluorophenyl)benzamide prevents the activation of the innate immune response, which can lead to the suppression of inflammation and autoimmune responses. Additionally, 3-cyano-N-(2,5-difluorophenyl)benzamide has been shown to have antiviral properties, as it can inhibit the replication of certain viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).

properties

IUPAC Name

3-cyano-N-(2,5-difluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-11-4-5-12(16)13(7-11)18-14(19)10-3-1-2-9(6-10)8-17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSECPXRKIXOZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(2,5-difluorophenyl)benzamide

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